molecular formula C14H14ClN B11877505 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine

1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine

Cat. No.: B11877505
M. Wt: 231.72 g/mol
InChI Key: QAOZHEGJJWBFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 3’ position and a methylmethanamine group at the 4-yl position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3’-Chloro-[1,1’-biphenyl]-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives.

Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C14H14ClN/c1-16-10-11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9,16H,10H2,1H3

InChI Key

QAOZHEGJJWBFDG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.